3-naphthalen-1-yloxy-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Overview
Description
3-naphthalen-1-yloxy-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate is 371.17327290 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-naphthalen-1-yloxy-N,N-bis(prop-2-enyl)propan-1-amine typically involves multiple steps. One common approach is to start with the preparation of 3-naphthalen-1-yloxypropan-2-ol, which can be achieved through the reaction of naphthol with epichlorohydrin. This intermediate is then subjected to further reactions to introduce the N,N-bis(prop-2-enyl) group.
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Step 1: Preparation of 3-naphthalen-1-yloxypropan-2-ol
Reagents: Naphthol, epichlorohydrin
Conditions: Basic medium, typically using sodium hydroxide
Reaction: [ \text{Naphthol} + \text{Epichlorohydrin} \rightarrow \text{3-naphthalen-1-yloxypropan-2-ol} ]
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Step 2: Introduction of N,N-bis(prop-2-enyl) group
Reagents: 3-naphthalen-1-yloxypropan-2-ol, allyl bromide, amine
Conditions: Basic medium, typically using potassium carbonate
Reaction: [ \text{3-naphthalen-1-yloxypropan-2-ol} + \text{Allyl bromide} + \text{Amine} \rightarrow \text{3-naphthalen-1-yloxy-N,N-bis(prop-2-enyl)propan-1-amine} ]
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups.
Reduction: Reduction reactions can target the naphthalene ring or the amine group.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of reduced naphthalene derivatives
Substitution: Formation of halogenated or nitrated naphthalene derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-naphthalen-1-yloxy-N,N-bis(prop-2-enyl)propan-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of naphthalene derivatives with biological systems. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a candidate for drug discovery.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, polymers, and other materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-naphthalen-1-yloxy-N,N-bis(prop-2-enyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A β-adrenergic antagonist with a similar naphthalene structure.
1,3-Bis(1-naphthalenyloxy)-2-propanol: An impurity of propranolol with a related structure.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Another compound with a similar naphthalene-based structure.
Uniqueness
3-naphthalen-1-yloxy-N,N-bis(prop-2-enyl)propan-1-amine is unique due to its specific combination of functional groups. The presence of both the naphthalene ring and the N,N-bis(prop-2-enyl) group provides distinct reactivity and interaction profiles compared to similar compounds.
Properties
IUPAC Name |
3-naphthalen-1-yloxy-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.C2H2O4/c1-3-13-20(14-4-2)15-8-16-21-19-12-7-10-17-9-5-6-11-18(17)19;3-1(4)2(5)6/h3-7,9-12H,1-2,8,13-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJHVQKSHMCTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCCOC1=CC=CC2=CC=CC=C21)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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